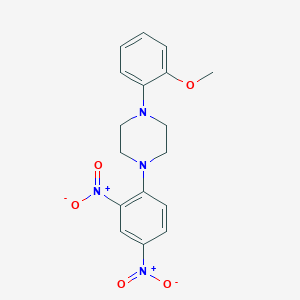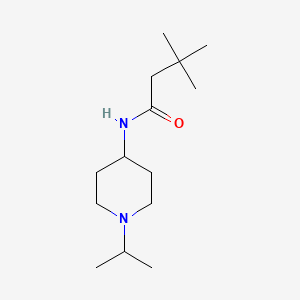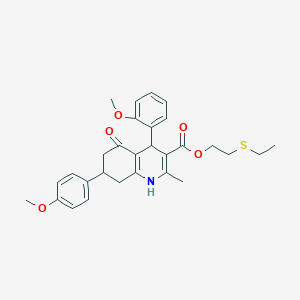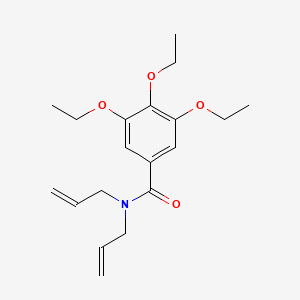![molecular formula C30H30N2O B5083106 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)
1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine is a chemical compound that belongs to the class of imidazolidines. It has been reported to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively, and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been reported to have anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the replication of certain viruses, such as influenza and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including DNA replication, gene expression, and apoptosis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound as a potential therapeutic agent.
Synthesemethoden
The synthesis of 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine has been reported in the literature. The most common method involves the reaction of 4-benzyloxybenzaldehyde with benzylamine in the presence of a reducing agent, such as sodium borohydride. The resulting imine is then reduced with hydrogen gas in the presence of a palladium catalyst to yield the desired imidazolidine.
Wissenschaftliche Forschungsanwendungen
1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1,3-dibenzyl-2-(4-phenylmethoxyphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O/c1-4-10-25(11-5-1)22-31-20-21-32(23-26-12-6-2-7-13-26)30(31)28-16-18-29(19-17-28)33-24-27-14-8-3-9-15-27/h1-19,30H,20-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJLIOBDYHUZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5083038.png)
![2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)



![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)

![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)

